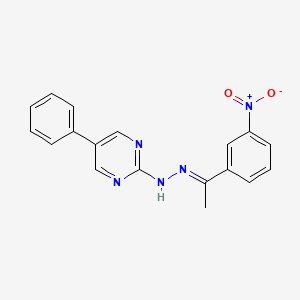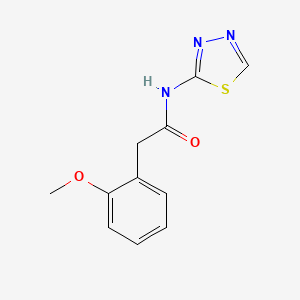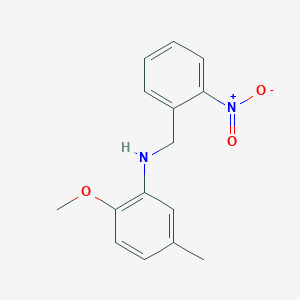
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone, also known as NPEH, is a chemical compound with potential applications in scientific research. This compound belongs to the class of hydrazones, which are organic compounds that contain a hydrazone functional group (-NHN=). NPEH has been synthesized using various methods and has been found to exhibit biochemical and physiological effects that make it useful in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammation and cancer progression. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has antimicrobial activity against a range of bacterial and fungal strains. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. In addition, 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in laboratory experiments is its versatility. It can be synthesized using a variety of methods and has been found to exhibit a range of biochemical and physiological effects. However, one limitation of using 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone is its potential toxicity. While it has been found to be relatively non-toxic in vitro, further studies are needed to determine its safety in vivo.
Orientations Futures
There are several potential future directions for research involving 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone. One area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based metal complexes for catalysis and material science applications. Another area of interest is the development of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone-based drugs for the treatment of inflammatory diseases and cancer. Further studies are also needed to determine the safety and efficacy of 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone in vivo, as well as its potential for use in combination with other drugs.
Méthodes De Synthèse
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone can be synthesized using a variety of methods, including the reaction of 3-nitroacetophenone with hydrazine hydrate and 5-phenyl-2-pyrimidinylcarboxaldehyde. The reaction is typically carried out in ethanol under reflux conditions, and the product is obtained as a yellow solid. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound.
Applications De Recherche Scientifique
1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development. 1-(3-nitrophenyl)ethanone (5-phenyl-2-pyrimidinyl)hydrazone has also been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and material science.
Propriétés
IUPAC Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-13(15-8-5-9-17(10-15)23(24)25)21-22-18-19-11-16(12-20-18)14-6-3-2-4-7-14/h2-12H,1H3,(H,19,20,22)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIPHPPIPBMJLB-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=N1)C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=C(C=N1)C2=CC=CC=C2)/C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenylpyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5713946.png)
![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)


![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)

![1-(4-chlorophenyl)-4-(4-methyl-1-piperidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5713998.png)
![N-{[(4-methoxyphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5714006.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5714026.png)

![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)